(Z)-ethene-1,2-diol structural formula and properties
(Z)-ethene-1,2-diol structural formula and properties
An In-depth Technical Guide to (Z)-Ethene-1,2-diol
This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and significance of (Z)-ethene-1,2-diol, a molecule of considerable interest in the field of prebiotic chemistry. This document is intended for researchers, scientists, and drug development professionals who wish to understand the fundamental characteristics and potential relevance of this reactive enol intermediate.
Structural Formula and Isomerism
(Z)-Ethene-1,2-diol, also known as cis-1,2-ethenediol, is an organic compound with the chemical formula C₂H₄O₂.[1] It is characterized by a carbon-carbon double bond with two hydroxyl (-OH) groups on the same side of the double bond, giving it the (Z) or cis configuration.[2] This molecule is the enol tautomer of glycolaldehyde, the simplest hydroxy aldehyde.[2] The tautomeric relationship between (Z)-ethene-1,2-diol and glycolaldehyde is a critical aspect of its chemistry, particularly in the context of the formose reaction.
Key Structural Features:
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Molecular Formula: C₂H₄O₂[1]
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IUPAC Name: (Z)-ethene-1,2-diol
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Synonyms: cis-1,2-Ethenediol, (Z)-1,2-Ethenediol[1]
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Isomeric SMILES: C(=C\O)\O[1]
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InChI Key: JMCRDEBJJPRTPV-UPHRSURJSA-N[3]
Physicochemical and Spectroscopic Properties
(Z)-Ethene-1,2-diol is a highly reactive and transient species, making the experimental determination of its bulk properties challenging. Most of the available data is derived from gas-phase studies and computational chemistry.
Tabulated Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 60.052 g/mol | [1] |
| Exact Mass | 60.021129366 u | [1] |
| Boiling Point (Predicted) | 153.2°C at 760 mmHg | [1] |
| Flash Point (Predicted) | 69.2°C | [1] |
| Density (Predicted) | 1.196 g/cm³ | [1] |
| Vapor Pressure (Predicted) | 1.25 mmHg at 25°C | [1] |
| logP (Predicted) | 0.57360 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Spectroscopic Data
The gas-phase identification and characterization of (Z)-ethene-1,2-diol have been achieved primarily through rotational spectroscopy.[4][5] This technique is highly sensitive to the molecular geometry and allows for the unambiguous identification of this transient molecule.
Rotational Spectroscopy:
The rotational spectrum of (Z)-ethene-1,2-diol has been measured in the millimeter-wave region.[5] The analysis of the spectrum, supported by high-level quantum-chemical calculations, has provided precise rotational constants and other spectroscopic parameters. These data are crucial for the potential detection of (Z)-ethene-1,2-diol in interstellar space.[4][5]
Synthesis and Reactivity
Due to its high reactivity, (Z)-ethene-1,2-diol is typically generated in the gas phase for immediate analysis. The most effective method for its synthesis is through the flash vacuum pyrolysis of a suitable precursor.[4][5]
Experimental Protocol: Gas-Phase Synthesis via Flash Vacuum Pyrolysis
This protocol describes the generation of (Z)-ethene-1,2-diol through the retro-Diels-Alder reaction of bis-exo-5-norbornene-2,3-diol.[4][5]
Apparatus:
A flash vacuum pyrolysis (FVP) apparatus is required, consisting of a quartz tube furnace, a precursor inlet system, and a high-vacuum system. The outlet of the pyrolysis tube is coupled to a spectroscopic detection system, such as a millimeter-wave spectrometer. A general setup for FVP is described in the literature.[6]
Procedure:
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The precursor, bis-exo-5-norbornene-2,3-diol, is placed in the inlet system.
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The pyrolysis tube is heated to a temperature of 750 °C.[4][5]
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The precursor is slowly sublimated and carried through the hot pyrolysis tube under high vacuum.
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The high temperature induces a retro-Diels-Alder reaction, cleaving the precursor into (Z)-ethene-1,2-diol and cyclopentadiene.[5]
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The resulting gas mixture flows directly into the spectrometer for analysis.
Reaction Scheme:
Caption: Workflow for the gas-phase synthesis of (Z)-ethene-1,2-diol.
Reactivity and Tautomerism
(Z)-Ethene-1,2-diol is a highly reactive intermediate.[2] Its primary reactivity stems from its enol structure, which makes it a potent nucleophile. The most significant aspect of its reactivity is its tautomerization to the more stable keto form, glycolaldehyde.[2] This equilibrium is fundamental to its role in chemical synthesis, particularly in the formose reaction. The (Z)-isomer is thought to be stabilized by intramolecular hydrogen bonding.[2]
Role in Prebiotic Chemistry: The Formose Reaction
(Z)-Ethene-1,2-diol, as the enol tautomer of glycolaldehyde, is a key intermediate in the formose reaction.[4][5] The formose reaction is a plausible prebiotic pathway for the formation of sugars from formaldehyde, a simple molecule believed to be abundant on early Earth.[7][8]
The reaction is autocatalytic, with glycolaldehyde (and thus its enol form) catalyzing the formation of more complex sugars.[7][9] The mechanism involves a series of aldol condensations, retro-aldol reactions, and isomerizations.[10]
The Formose Reaction Pathway
The following diagram illustrates the central role of the glycolaldehyde/(Z)-ethene-1,2-diol tautomeric pair in the initial steps of the formose reaction, leading to the formation of more complex sugars.
Caption: Simplified pathway of the Formose Reaction highlighting the role of the Glycolaldehyde/(Z)-Ethene-1,2-diol tautomer.
The involvement of (Z)-ethene-1,2-diol in the formose reaction underscores its potential significance in the origins of life, as the formation of sugars is a critical step towards the synthesis of more complex biomolecules like RNA.
Conclusion
(Z)-Ethene-1,2-diol is a fascinating and highly reactive molecule whose importance lies in its role as a transient intermediate in fundamental chemical processes. While its instability precludes many traditional applications, its study provides valuable insights into reaction mechanisms, particularly the formose reaction and its implications for prebiotic chemistry. The continued investigation of (Z)-ethene-1,2-diol, especially through advanced spectroscopic techniques and computational modeling, will undoubtedly further our understanding of the chemical origins of life.
References
- 1. (Z)-Ethene-1,2-diol|lookchem [lookchem.com]
- 2. (Z)-Ethene-1,2-diol | 65144-74-3 | Benchchem [benchchem.com]
- 3. (Z) Ethene-1,2-diol [webbook.nist.gov]
- 4. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Gas-phase identification of ( Z )-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06919E [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Formose reaction - Wikipedia [en.wikipedia.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Formose reaction - Wikiwand [wikiwand.com]
- 10. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
